molecular formula C13H8OS B1583946 Dibenzo[b,d]thiophene-2-carbaldehyde CAS No. 22099-23-6

Dibenzo[b,d]thiophene-2-carbaldehyde

Cat. No.: B1583946
CAS No.: 22099-23-6
M. Wt: 212.27 g/mol
InChI Key: QFGXAEFJJINHAI-UHFFFAOYSA-N
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Description

Dibenzo[b,d]thiophene-2-carbaldehyde is an organosulfur compound with the molecular formula C13H8OS. It consists of two benzene rings fused to a central thiophene ring, with an aldehyde functional group attached to the second carbon of the thiophene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzo[b,d]thiophene-2-carbaldehyde can be synthesized through several methods. One common method involves the formylation of dibenzo[b,d]thiophene using formylating agents such as dimethylformamide (DMF) in the presence of a catalyst . Another method includes the oxidation of dibenzo[b,d]thiophen-2-ylmethanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale formylation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Dibenzo[b,d]thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions adjacent to the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products Formed:

    Oxidation: Dibenzo[b,d]thiophene-2-carboxylic acid.

    Reduction: Dibenzo[b,d]thiophen-2-ylmethanol.

    Substitution: Various substituted dibenzo[b,d]thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Dibenzo[b,d]thiophene-2-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dibenzo[b,d]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s unique structure allows it to participate in aromatic substitution reactions, which can modulate its activity and interactions with other molecules .

Comparison with Similar Compounds

    Dibenzothiophene: Similar structure but lacks the aldehyde functional group.

    Dibenzo[b,d]furan: Similar structure but contains an oxygen atom instead of sulfur.

    Anthracene: Similar tricyclic structure but lacks the heteroatom.

Uniqueness: Dibenzo[b,d]thiophene-2-carbaldehyde is unique due to the presence of both the thiophene ring and the aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

dibenzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8OS/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGXAEFJJINHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348892
Record name dibenzo[b,d]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22099-23-6
Record name dibenzo[b,d]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A cooled (0° C.) suspension of commercially available 2-bromodibenzo[b,d]thiophene (500 mg; 1.90 mmol) in anh. Et2O (5 ml), under nitrogen, was treated dropwise with a solution of 1.6 M n-BuLi in hexanes (1.26 ml; 2.01 mmol). The resulting suspension was further stirred at 0° C. for 30 min. Anh. DMF (0.156 ml; 2.03 mmol) was then added, and the mixture was stirred at rt for 20 min. Aq. sat. NH4Cl and Et2O were successively added, and the aq. layer was further extracted with Et2O. The mixed organic layers were washed with water, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (DCM) afforded dibenzo[b,d]thiophene-2-carbaldehyde as an off-white solid. LC-MS (conditions A): tR=0.87 min.; no ionisation.
Quantity
500 mg
Type
reactant
Reaction Step One
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Quantity
5 mL
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solvent
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0 (± 1) mol
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reactant
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[Compound]
Name
hexanes
Quantity
1.26 mL
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reactant
Reaction Step Two
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Quantity
0.156 mL
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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